molecular formula C19H17Cl2N3O4S B2669256 Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate CAS No. 341966-61-8

Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2669256
CAS No.: 341966-61-8
M. Wt: 454.32
InChI Key: UQKTZGGTZMZEGT-UHFFFAOYSA-N
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Description

Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate is a complex organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds containing a thienopyridine structure, which is known for its diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach includes:

  • Formation of the thienopyridine core: : Starting from 2-amino-3-carboxythiophene, it is cyclized with an appropriate aldehyde and ammonia to form the thienopyridine ring.

  • Introduction of the methoxy group: : Methoxylation is typically carried out by reacting the intermediate with dimethyl sulfate or methanol in the presence of a base.

  • Formation of the oxime: : The thienopyridine intermediate is reacted with hydroxylamine to form the oxime derivative.

  • Substitution with 2,6-dichlorobenzyl: : The oxime group is further reacted with 2,6-dichlorobenzyl bromide under basic conditions to obtain the final product.

Industrial Production Methods

In industrial settings, the production process involves scaling up the laboratory synthesis with optimization of reaction conditions, solvent recovery, and purification methods to achieve high yields and purity. Key factors include:

  • Use of high-efficiency catalysts.

  • Continuous flow processes for better reaction control.

  • Advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized under strong oxidizing agents to yield corresponding N-oxides.

  • Reduction: : Can be reduced using suitable reducing agents like lithium aluminum hydride to produce the amine derivative.

  • Substitution: : Undergoes nucleophilic substitution reactions due to the presence of the electrophilic dichlorobenzyl moiety.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or potassium permanganate.

  • Reduction: : Lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophiles such as thiols, amines, or halides.

Major Products

  • Oxidation: : Formation of N-oxide derivatives.

  • Reduction: : Amino derivatives.

  • Substitution: : Various substituted thienopyridines.

Scientific Research Applications

This compound finds applications in multiple fields due to its unique structure and reactivity:

  • Chemistry: : Used as a building block in the synthesis of complex organic molecules.

  • Biology: : Explored for its potential as a biochemical probe due to its binding affinity to specific proteins.

  • Medicine: : Investigated for its potential therapeutic effects, particularly in anti-inflammatory and anti-cancer research.

  • Industry: : Utilized in the development of novel materials and as intermediates in chemical manufacturing.

Mechanism of Action

The precise mechanism of action varies depending on its application:

  • Biochemical Pathways: : Binds to specific molecular targets, altering their activity.

  • Cellular Effects: : Influences cellular pathways by modulating enzyme activities or receptor binding.

Comparison with Similar Compounds

Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate stands out due to its unique thienopyridine core and dichlorobenzyl group. Similar compounds include:

  • Thienopyridines: : Known for their broad range of biological activities.

  • Oxime Ethers: : Often used as intermediates in pharmaceutical synthesis.

  • Benzyl Derivatives: : Exhibit varied chemical reactivities and biological activities.

This compound's uniqueness lies in its combined structural features and versatile chemical behavior, making it a valuable molecule for further research and development.

Properties

IUPAC Name

ethyl 3-[[(2,6-dichlorophenyl)methoxyamino]methylideneamino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O4S/c1-3-27-19(25)17-16(15-14(26-2)7-8-22-18(15)29-17)23-10-24-28-9-11-12(20)5-4-6-13(11)21/h4-8,10H,3,9H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKTZGGTZMZEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CN=C2S1)OC)N=CNOCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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